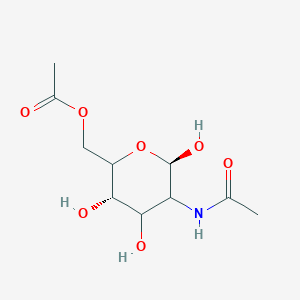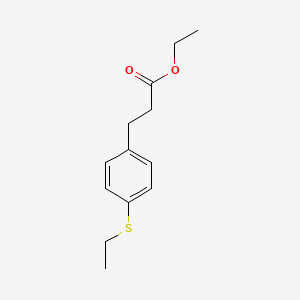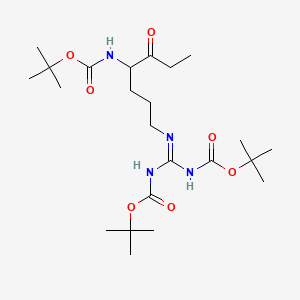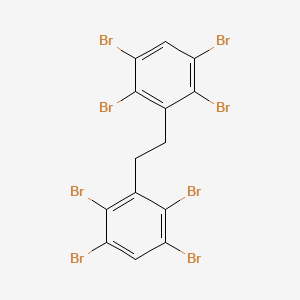
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is a brominated flame retardant commonly used in various industrial applications. It is known for its high efficiency in inhibiting the spread of fire, making it a valuable additive in materials such as thermoplastics, thermosets, textiles, and coatings . This compound is an impurity of Decabromodiphenylethane, another widely used flame retardant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane typically involves the bromination of diphenylethane. The process includes the following steps:
Bromination: Diphenylethane is reacted with bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, diphenylethane is brominated with bromine and a catalyst.
Separation and Purification: The product is separated from the reaction mixture and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane has several scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, although this is less common.
Industry: Widely used in the production of flame-retardant materials for various industrial applications.
Wirkmechanismus
The mechanism by which 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the spread of fire. The molecular targets and pathways involved include the disruption of free radical chain reactions that propagate flames .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decabromodiphenylethane: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: Used in similar applications but has different chemical properties.
Hexabromocyclododecane: Another flame retardant with distinct properties and applications.
Uniqueness
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is unique due to its high bromine content, which provides superior flame-retardant properties. It is also less toxic compared to some other brominated flame retardants, making it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C14H6Br8 |
|---|---|
Molekulargewicht |
813.4 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-[2-(2,3,5,6-tetrabromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H6Br8/c15-7-3-8(16)12(20)5(11(7)19)1-2-6-13(21)9(17)4-10(18)14(6)22/h3-4H,1-2H2 |
InChI-Schlüssel |
DVJVVOVCJPONDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)CCC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


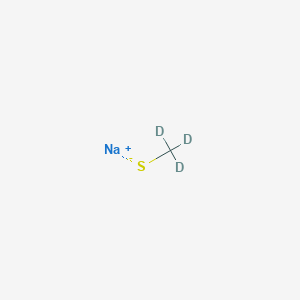
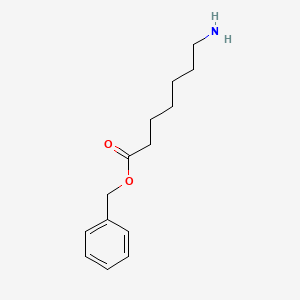
![(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)
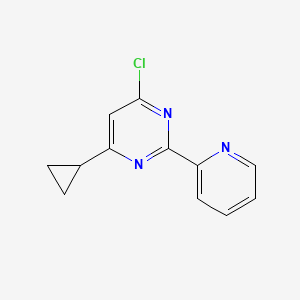
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)
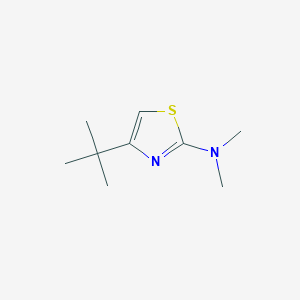
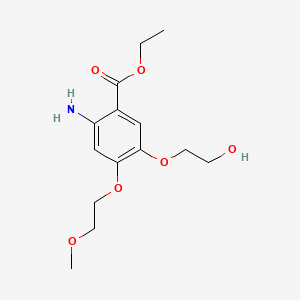
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
